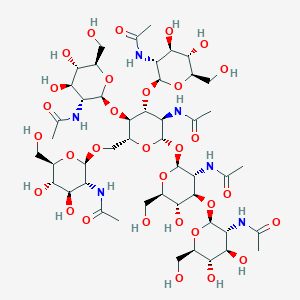
N-Acetylglucosamine hexasaccharide 1-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglucosamine hexasaccharide 1-4, also known as this compound, is a useful research compound. Its molecular formula is C48H80N6O31 and its molecular weight is 1237.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
N-Acetylglucosamine hexasaccharide 1-4 consists of six N-acetylglucosamine units linked by β-(1,4) glycosidic bonds. This specific arrangement contributes to its functionality in biological systems and its interaction with various biomolecules.
Glycobiology
N-Acetylglucosamine hexasaccharide plays a crucial role in glycobiology, particularly in the study of glycoproteins and proteoglycans. These biomolecules are essential for cellular recognition processes and signaling pathways. The hexasaccharide's structure allows it to serve as a model for understanding glycan interactions in cell biology .
Pharmaceutical Development
The hexasaccharide has been investigated for its potential as a therapeutic agent. Its anti-inflammatory properties have been documented, suggesting applications in treating conditions such as arthritis and inflammatory bowel disease. Studies show that N-acetylglucosamine can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, indicating its role in modulating immune responses .
| Application | Mechanism | Potential Use |
|---|---|---|
| Anti-inflammatory agent | Inhibition of IL-6 and TNF-α production | Treatment of arthritis |
| Glycan interaction studies | Model for glycoprotein structure-function relationships | Understanding cell signaling |
| Sialic acid synthesis substrate | Precursor for sialic acid derivatives | Development of antiviral drugs |
Biotechnological Applications
N-Acetylglucosamine hexasaccharide is also utilized in biotechnology for the production of biofuels from chitin waste. Microorganisms like Rhodotorula glutinis can convert this hexasaccharide into bioethanol, showcasing its potential as a sustainable resource .
Inflammation Studies
In a recent study, derivatives of N-acetylglucosamine were synthesized to enhance anti-inflammatory effects. The compound BNAG1 exhibited significant inhibition of leukocyte migration and cytokine production in mouse models, highlighting the therapeutic potential of modified N-acetylglucosamine structures in inflammation-related diseases .
Sialic Acid Production
Research has demonstrated that N-acetylglucosamine hexasaccharide serves as a substrate for synthesizing sialic acids, which are critical for viral recognition and binding during infections. This application is particularly relevant for developing neuraminidase inhibitors used in treating influenza .
Cosmetic Industry
N-Acetylglucosamine hexasaccharide is increasingly used in cosmetic formulations due to its moisturizing properties and ability to enhance skin barrier function. Its inclusion in skincare products can improve hydration and promote skin repair mechanisms .
Nutraceuticals
The compound is also marketed as a dietary supplement aimed at joint health, leveraging its anti-inflammatory properties to support cartilage maintenance and reduce pain associated with osteoarthritis .
Eigenschaften
CAS-Nummer |
13319-33-0 |
|---|---|
Molekularformel |
C48H80N6O31 |
Molekulargewicht |
1237.2 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H80N6O31/c1-13(60)49-25-36(71)31(66)19(7-55)76-43(25)75-12-24-40(82-44-26(50-14(2)61)37(72)32(67)20(8-56)77-44)42(84-46-28(52-16(4)63)39(74)34(69)22(10-58)79-46)30(54-18(6)65)48(81-24)85-47-29(53-17(5)64)41(35(70)23(11-59)80-47)83-45-27(51-15(3)62)38(73)33(68)21(9-57)78-45/h19-48,55-59,66-74H,7-12H2,1-6H3,(H,49,60)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+/m1/s1 |
InChI-Schlüssel |
QHXJHQUGUOEOLW-YZIYJOPFSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
Key on ui other cas no. |
13319-33-0 |
Synonyme |
(GlcNAc)6 (1-4) N-acetylglucosamine hexasaccharide 1-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















